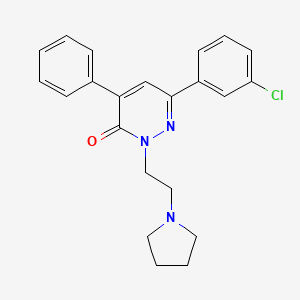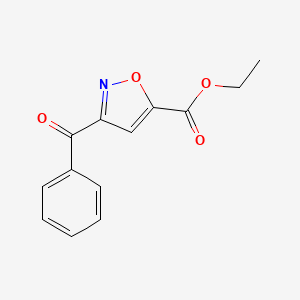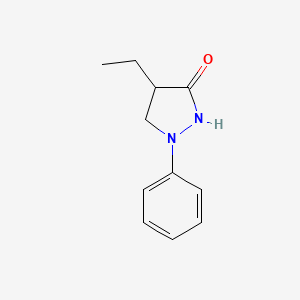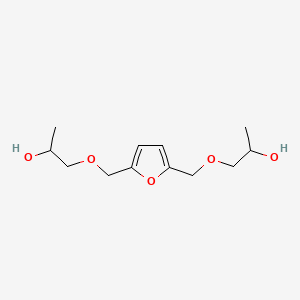
3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile is a complex organic compound belonging to the pyrimidine family This compound features a pyrimidine ring substituted with amino, hydroxy, and oxo groups, along with a propanenitrile side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile typically involves multi-step organic reactions. One common method starts with the condensation of cyanoacetic acid with urea under basic conditions to form the pyrimidine ring. The reaction proceeds as follows:
Condensation Reaction: Cyanoacetic acid reacts with urea in the presence of a base such as sodium hydroxide to form 2-amino-4-hydroxy-6-oxo-1,6-dihydropyrimidine.
Nitrile Addition: The intermediate product is then reacted with acrylonitrile under acidic conditions to introduce the propanenitrile side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanal.
Reduction: 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanamine.
Substitution: Various substituted pyrimidines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile is studied for its potential as an enzyme inhibitor. Its structural similarity to nucleotides makes it a candidate for targeting specific enzymes involved in DNA and RNA synthesis.
Medicine
Medically, this compound is explored for its potential antiviral and anticancer properties. Its ability to interfere with nucleotide synthesis pathways makes it a promising candidate for drug development.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mécanisme D'action
The mechanism by which 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes involved in nucleotide synthesis, blocking their activity and thus inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidine: Lacks the propanenitrile side chain.
3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
2,4-Diamino-6-oxo-1,6-dihydropyrimidine: Contains an additional amino group.
Uniqueness
The presence of the propanenitrile side chain in 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile distinguishes it from other similar compounds
Propriétés
| 6967-35-7 | |
Formule moléculaire |
C7H8N4O2 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
3-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)propanenitrile |
InChI |
InChI=1S/C7H8N4O2/c8-3-1-2-4-5(12)10-7(9)11-6(4)13/h1-2H2,(H4,9,10,11,12,13) |
Clé InChI |
CIMJGWIFKONMOQ-UHFFFAOYSA-N |
SMILES canonique |
C(CC1=C(N=C(NC1=O)N)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)


![N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)


![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)

